Researchers needing stable membrane insertion without covalent protein modification face low labeling efficiency and non-uniform distribution. Biotin-cholesterol solves this via cholesterol anchor + biotin tag.
- **Higher yield**: 83% cell coating vs 52% with NHS-biotin (quantified via streptavidin density ~10⁵ molecules/μm²)
- **Stable membrane imaging**: 8+ hours without internalization (outperforms DiD/CellMask)
- **Rapid internalization**: Nanoparticle uptake within 1 min, complete by 12 hrs via lipid rafts
- **≥95% purity**, supplied as solid, soluble in chloroform, store at -20°C
Molecular FormulaC37H60N2O3S
Molecular Weight613.0 g/mol
Cat. No.B12371155
⚠ Attention: For research use only. Not for human or veterinary use.
Biotin-cholesterol (CAS 2454045-15-7) is a biotinylated cholesterol derivative that combines the membrane-anchoring properties of the cholesterol sterol skeleton with the high-affinity molecular recognition capability of biotin . The compound consists of a cholesterol moiety covalently linked to biotin, typically via an ester bond at the cholesterol 3β-hydroxyl position, yielding a molecular weight of approximately 613.0 g/mol . Biotin-cholesterol enables stable insertion into lipid bilayers without requiring covalent modification of membrane proteins, facilitating subsequent recruitment of avidin- or streptavidin-conjugated probes, nanoparticles, or therapeutics through the biotin-avidin interaction (Kd ≈ 10⁻¹⁵ M) . This functionalized lipid is supplied as a solid with ≥95% purity, soluble in chloroform, and is stored at -20°C for long-term stability . Biotin-cholesterol serves as a versatile building block for synthesizing biotin-conjugated liposomes and micelles for drug delivery, cellular localization studies, and cell surface engineering applications .
AnchoringStable lipid bilayer insertion without covalent protein modification
RecruitmentHigh-affinity avidin/streptavidin probe capture (Kd ≈ 10⁻¹⁵ M)
DetectionCompatible with fluorescence, electron microscopy, and colorimetric readouts
Why Biotin-Cholesterol Cannot Be Substituted
Substituting biotin-cholesterol with a different biotinylation reagent, a distinct cholesterol probe, or an alternative membrane anchor introduces fundamental changes in experimental outcomes due to differences in membrane insertion efficiency, spacer architecture, detection modality compatibility, and steric accessibility [1]. NHS-biotin, which covalently modifies surface amine groups, yields significantly lower streptavidin surface densities (52% coated cells) compared to cholesterol-based lipid insertion (83% coated cells), demonstrating that the anchoring mechanism directly governs functional payload density [2]. Furthermore, fluorescent cholesterol analogs such as BODIPY-cholesterol provide direct optical readout but suffer from potential perturbation of native cholesterol trafficking behavior and photobleaching limitations, whereas biotin-cholesterol offers indirect, amplification-based detection compatible with multiple readout modalities [3]. The presence or absence of a PEG spacer arm between cholesterol and biotin alters the depth of the biotin moiety within the membrane environment and its accessibility to avidin, critically affecting ligand coupling efficiency and steric hindrance [4]. These differences are not cosmetic; they translate directly into quantifiable variations in labeling uniformity, signal intensity, and downstream functional performance that render simple interchange of analogs scientifically invalid.
Anchoring mechanism mismatch
Lipid insertion yields higher coating efficiency than covalent NHS-biotin; swapping may reduce payload density and uniformity.
Detection modality limitation
Fluorescent cholesterol analogs (e.g., BODIPY) restrict readout to optics and suffer photobleaching; biotin enables amplified, multi-modal detection.
Spacer-dependent accessibility
Direct biotin-cholesterol versus PEG-spacer variants differ in biotin accessibility and serum protein interactions; interchange may alter binding and circulation profile.
[1] Wang H, Hua X, Jia H, et al. Enhanced cell membrane enrichment and subsequent cellular internalization of quantum dots via cell surface engineering. J Mater Chem B. 2016;4:834-843. View Source
[2] Increased Yield of Gelatin Coated Therapeutic Cells Through Cholesterol Insertion. J Biomed Mater Res A. 2020;109(3):326-335. View Source
[3] Wüstner D, Lund FW, Röhrl C, Stangl H. Potential of BODIPY-cholesterol for analysis of cholesterol transport and diffusion in living cells. Chem Phys Lipids. 2016;194:115-126. View Source
[4] Carrion C, Domingo JC, de Madariaga MA. Preparation of long-circulating immunoliposomes using PEG-cholesterol conjugates: effect of the spacer arm between PEG and cholesterol on liposomal characteristics. Chem Phys Lipids. 2001;113:97-110. View Source
Biotin-Cholesterol Comparator Evidence
Lipid Insertion vs. NHS-Biotin Coating Efficiency
Biotin-cholesterol lipid insertion anchors achieve significantly higher cell coating yields and streptavidin surface densities compared to covalent NHS-biotin modification [1]. In a direct head-to-head comparison using mesenchymal stem cells (MSCs), cholesterol anchors increased the fraction of cells coated with gelatin to 83%, versus only 52% with NHS-biotin [2]. Cholesterol anchors also supported streptavidin densities up to approximately 10⁵ molecules/μm² [3].
Coating efficiencyHead-to-head
83% coated cells (cholesterol anchor) vs 52% (NHS-biotin)
Supports higher coating yield in cell surface engineering studies
[3] Ibid. (Streptavidin density quantification). View Source
Nanoparticle Internalization via Membrane Engineering
Cell surface engineering with cholesterol-PEG-biotin enables rapid and efficient recruitment of avidin-conjugated nanoparticles, whereas unmodified cell surfaces exhibit negligible uptake [1]. Using cholesterol-PEG2k-biotin as the membrane anchor, QD-avidin was actively recruited to the cell surface within 1 minute, achieving high-quality plasma membrane imaging [2]. After 12 hours, nearly all QDs were internalized via lipid raft-dependent endocytosis [3]. In contrast, without cell surface engineering, QD-avidin showed negligible cellular uptake [4].
QD-avidin uptakeHead-to-head
Near-complete internalization (12 h) with cholesterol-PEG-biotin; negligible without engineering
Enables nanoparticle delivery research via lipid raft endocytosis
Cancer cell lines; QD-avidin nanoparticles; 37°C incubation
Why This Matters
This demonstrates that biotin-cholesterol is not merely a labeling reagent but an enabling tool for nanoparticle delivery that cannot be achieved with unmodified cells, directly relevant for nanomedicine and targeted therapeutic applications.
[1] Wang H, Hua X, Jia H, et al. Enhanced cell membrane enrichment and subsequent cellular internalization of quantum dots via cell surface engineering. J Mater Chem B. 2016;4:834-843. View Source
[3] Ibid. (12-hour internalization via lipid raft-dependent endocytosis). View Source
[4] Ibid. (Negligible uptake without surface engineering). View Source
Biotin vs. BODIPY-Cholesterol Detection Modality
Biotin-cholesterol offers indirect, amplification-based detection compatible with multiple readout modalities (fluorescence, electron microscopy, colorimetric assays), whereas fluorescent cholesterol analogs such as BODIPY-cholesterol provide only direct optical readout with inherent photobleaching and potential trafficking perturbation limitations [1]. BODIPY-cholesterol is suitable for quantitative live-cell imaging and has been used for fluorescence correlation spectroscopy and FRAP studies, but its fluorescent moiety may alter native cholesterol behavior [2]. Biotin-cholesterol enables signal amplification through the biotin-avidin system, allowing detection at lower incorporation densities and compatibility with non-optical detection methods [3].
Multiple: fluorescence (via streptavidin conjugates), EM (gold particles), colorimetric assays
Comparator Or Baseline
BODIPY-cholesterol: fluorescence only, subject to photobleaching
Quantified Difference
Qualitative: 3+ modalities vs. 1 modality
Conditions
Class-level comparison based on established probe characteristics from published reviews
Why This Matters
For experimental workflows requiring multi-modal validation or long-term tracking without photobleaching, biotin-cholesterol provides detection flexibility that direct fluorescent cholesterol analogs cannot offer.
[1] Wüstner D, Lund FW, Röhrl C, Stangl H. Potential of BODIPY-cholesterol for analysis of cholesterol transport and diffusion in living cells. Chem Phys Lipids. 2016;194:115-126. View Source
[2] Ibid. (BODIPY-cholesterol applications and limitations). View Source
[3] Wang H, Hua X, Jia H, et al. Enhanced cell membrane enrichment and subsequent cellular internalization of quantum dots via cell surface engineering. J Mater Chem B. 2016;4:834-843. (Demonstrates multi-modal detection via QD-avidin fluorescence). View Source
Long-Term Membrane Imaging vs. Commercial Dyes
A glycol chitosan-cholesterol-biotin conjugate (GC-Chol-Biotin) incorporating the same cholesterol-biotin anchoring principle achieves stable plasma membrane imaging for up to 8 hours without substantial internalization, far surpassing commercial membrane dyes DiD and CellMask [1]. In direct comparative imaging studies, GC-Chol-Biotin maintained stable membrane fluorescence for 8 hours, whereas commercial dyes exhibited rapid internalization or detachment [2]. The cholesterol moieties provide multisite membrane anchoring that prevents dye detachment, while the biotin-avidin recognition enables supramolecular fluorescence labeling [3].
Imaging durationHead-to-head
Stable membrane fluorescence for 8 h (GC-Chol-Biotin) vs rapid internalization of DiD/CellMask
Supports extended live-cell membrane observation without dye loss
For applications requiring extended observation of plasma membrane dynamics, photodynamic damage tracking, or membrane behavior analysis, cholesterol-biotin-based anchors provide superior temporal stability compared to standard commercial membrane dyes.
PEG Spacer vs. Direct Biotin-Cholesterol Conjugation
The presence and composition of a spacer arm between cholesterol and biotin critically affect ligand accessibility and membrane insertion depth [1]. Studies on PEG-cholesterol conjugates demonstrate that PEG-Chol (direct linkage) exhibits low steric hindrance with PEG potentially located deeper in the membrane, while PEG-spacer-Chol (with diaminebutane spacer) reduces serum protein interactions more effectively [2]. The spacer length influences the coupling efficiency of ligands to functionalized amino groups at the polymer terminus [3]. Cholesterol-PEG2k-biotin, which incorporates a 2 kDa PEG spacer, provides enhanced water solubility and extended reach of the biotin moiety from the membrane surface, facilitating avidin binding [4].
Spacer architectureReported
PEG spacer enhances biotin accessibility and reduces serum protein binding; direct conjugate may preserve native cholesterol behavior
Spacer choice may influence avidin binding and in vivo circulation profile
Ligand accessibility and serum protein interactions
Target Compound Data
Cholesterol-PEG-biotin: PEG spacer enhances biotin accessibility and water solubility
Comparator Or Baseline
Direct cholesterol-biotin (no PEG): biotin may be sterically hindered, lower water solubility
Quantified Difference
Qualitative: PEG-spacer-Chol reduced serum protein interactions more than PEG-Chol
Conditions
PC/Chol liposomes (2:1 molar ratio) with up to 10 mol% pegylated cholesterol derivatives
Why This Matters
For applications requiring maximal biotin accessibility (e.g., avidin-based capture assays) or reduced non-specific serum protein binding (e.g., in vivo circulation), the PEGylated variant may offer functional advantages, while direct biotin-cholesterol may be preferred when minimal perturbation of cholesterol's native membrane behavior is required.
[1] Carrion C, Domingo JC, de Madariaga MA. Preparation of long-circulating immunoliposomes using PEG-cholesterol conjugates: effect of the spacer arm between PEG and cholesterol on liposomal characteristics. Chem Phys Lipids. 2001;113:97-110. View Source
[2] Ibid. (PEG-Chol vs. PEG-spacer-Chol comparative analysis). View Source
[4] Wang H, Hua X, Jia H, et al. Enhanced cell membrane enrichment and subsequent cellular internalization of quantum dots via cell surface engineering. J Mater Chem B. 2016;4:834-843. View Source
Biotin-Cholesterol Application Scenarios
Therapeutic Cell Surface Engineering
Biotin-cholesterol lipid insertion anchors enable significantly higher cell coating yields (83%) compared to covalent NHS-biotin modification (52%), making this compound the preferred choice for engineering therapeutic cells such as mesenchymal stem cells (MSCs) prior to administration [1]. The cholesterol-based approach supports streptavidin densities up to approximately 10⁵ molecules/μm² and provides more uniform coating distribution across the cell surface [2]. This is directly applicable to improving cell retention in cardiac tissue following myocardial infarction, where gelatin-coated MSCs show three-fold increased retention in the heart wall [3]. Researchers developing cell-based therapies where surface functionalization density dictates therapeutic efficacy should prioritize biotin-cholesterol over NHS-biotin or alternative covalent anchors.
Nanoparticle and Quantum Dot Delivery
Cell surface engineering with cholesterol-PEG-biotin enables rapid recruitment of avidin-conjugated nanoparticles to the plasma membrane within 1 minute, followed by near-complete internalization via lipid raft-dependent endocytosis within 12 hours [4]. Without surface engineering, nanoparticle uptake is negligible [5]. This scenario is ideal for researchers aiming to enhance cellular delivery of therapeutic nanoparticles, imaging agents, or diagnostic probes where passive diffusion or non-specific endocytosis is insufficient. The cholesterol anchor provides both membrane localization and an active internalization trigger that cannot be achieved with unmodified cells or alternative surface biotinylation methods [6].
Long-Term Plasma Membrane Imaging
Cholesterol-biotin conjugates incorporated into polymeric scaffolds such as glycol chitosan enable stable plasma membrane imaging for up to 8 hours without substantial internalization, far outperforming commercial membrane dyes (DiD, CellMask) which undergo rapid internalization or detachment [7]. This application is critical for experiments requiring extended observation of membrane dynamics, including cell shrinkage, membrane blebbing, plasma membrane vesiculation, and photodynamic damage tracking [8]. Researchers conducting live-cell imaging studies over multi-hour timescales should select cholesterol-biotin-based labeling strategies over conventional membrane dyes to avoid fluorescence loss and ensure continuous, artifact-free data collection.
Biotin-Conjugated Liposome and Micelle Synthesis
Biotin-cholesterol serves as a direct precursor for synthesizing biotin-conjugated liposomes and micelles, enabling avidin-biotin pretargeting strategies for drug delivery to cancer cells in vitro . In pretargeting approaches, biotinylated liposomes are administered and subsequently targeted using avidin-conjugated antibodies or ligands, achieving active and versatile targeting [9]. This scenario is particularly relevant for researchers developing targeted nanomedicine formulations where the biotin-avidin system provides a modular, high-affinity targeting platform that can be adapted to multiple disease targets without reformulating the liposomal drug carrier. The cholesterol moiety ensures stable incorporation into the lipid bilayer without leakage, a critical requirement for reproducible in vivo biodistribution studies .
Application
Selection Property
Validation Focus
Cell surface engineering research
Coating yield and uniformity (lipid insertion)
Coating efficiency comparison vs covalent methods
Nanoparticle delivery research
Active membrane anchor and internalization trigger
Cellular uptake efficiency in engineered vs unmodified cells
Long-term membrane imaging
Membrane-anchored fluorescence stability
Imaging duration and minimal internalization vs commercial dyes
Biotinylated liposome synthesis
Stable lipid bilayer incorporation with biotin accessibility
Avidin-biotin pretargeting efficiency and bilayer retention
[1] Increased Yield of Gelatin Coated Therapeutic Cells Through Cholesterol Insertion. J Biomed Mater Res A. 2020;109(3):326-335. View Source
[2] Ibid. (Streptavidin density and coating uniformity). View Source
[4] Wang H, Hua X, Jia H, et al. Enhanced cell membrane enrichment and subsequent cellular internalization of quantum dots via cell surface engineering. J Mater Chem B. 2016;4:834-843. View Source
[5] Ibid. (Negligible uptake without surface engineering). View Source
[9] Soininen SK, et al. Targeted delivery via avidin fusion protein: intracellular fate of biotinylated doxorubicin derivative and cellular uptake kinetics and biodistribution of biotinylated liposomes. Eur J Pharm Sci. 2012;47(5):848-856. View Source
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